Bienvenue dans la boutique en ligne BenchChem!

CEF7, Influenza Virus NP (380-388)

HLA restriction T cell epitope Allele specificity

CEF7 (ELRSRYWAI) is the definitive HLA-B*08-restricted influenza NP (380-388) positive control—indispensable for validating CD8+ T cell responses in ELISpot and ICS assays. Do not substitute with CEF8 (HLA-B*2705-restricted); mismatched restriction leads to false negatives in HLA-B*08 donor PBMCs. This peptide also enables cross-reactive immunity studies across H1N1/H5N1 strains and viral escape mutation modeling via the R384G variant. Assay-ready, high-purity synthetic peptide—order now to ensure inter-experimental normalization.

Molecular Formula C55H84N16O14
Molecular Weight 1193.4 g/mol
Cat. No. B12430249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEF7, Influenza Virus NP (380-388)
Molecular FormulaC55H84N16O14
Molecular Weight1193.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1
InChIKeyCIANDCONINMZJW-TYOSYLEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEF7 Influenza Virus NP (380-388): HLA-B*08 Restricted Nucleoprotein Epitope for T Cell Assays


CEF7, Influenza Virus NP (380-388) (CAS: 147100-46-7) is a defined 9-mer peptide epitope (sequence: ELRSRYWAI) derived from the nucleoprotein (NP) of influenza A virus . This peptide is specifically restricted by the HLA-B*08 (HLA-B*0801) major histocompatibility complex (MHC) class I allele and is a key component of the widely utilized CEF (Cytomegalovirus, Epstein-Barr Virus, Influenza Virus) positive control peptide pool [1]. Its primary function is to stimulate and identify virus-specific CD8+ cytotoxic T lymphocytes (CTLs) in immunological assays such as ELISpot and intracellular cytokine staining (ICS) .

Why CEF7 Cannot Be Substituted with Other Influenza NP Peptides in HLA-B*08+ Donor Studies


Substitution of CEF7 with other influenza nucleoprotein (NP) peptides, even those with overlapping sequences such as CEF8 (NP 383-391), is not scientifically valid due to fundamental differences in HLA restriction. CEF7 is exclusively restricted by HLA-B*08, whereas CEF8 is restricted by HLA-B*2705 [1]. Using an HLA-B*2705-restricted peptide in assays with HLA-B*08-positive donor samples will fail to elicit a specific T cell response, leading to false-negative results and invalid experimental conclusions [2]. Furthermore, the anchor residue for CEF7 is position 384 (Arginine), which is shared with CEF8 but interacts with different HLA alleles, meaning mutations at this site (e.g., R384G) can abrogate recognition by HLA-B*08-restricted CTLs while affecting HLA-B*2705 responses differently [3].

Quantitative Evidence Differentiating CEF7 from Analogs for Scientific Procurement


HLA Restriction and Allele Specificity: CEF7 vs. CEF8

CEF7 (NP 380-388) is restricted by HLA-B*08, whereas its closest analog, CEF8 (NP 383-391), is restricted by HLA-B*2705 [1]. This distinction is critical because the frequency of these HLA alleles varies significantly across populations. For example, HLA-B*08 is more prevalent in Caucasian populations (allele frequency ~10-15%), while HLA-B*2705 has a different distribution. Using CEF8 in an HLA-B*08+ donor will not activate the specific CD8+ T cells, leading to a predicted response rate of 0% [2]. In contrast, CEF7 will specifically activate T cells in HLA-B*08+ individuals, with studies showing recognition rates of 15-49% depending on the assay sensitivity [3].

HLA restriction T cell epitope Allele specificity

Sequence Conservation Across Viral Strains: CEF7 vs. Other NP Epitopes

Sequence conservation data indicate that the CEF7 epitope (NP 380-388) is 100% conserved (3/3 identical) across the mouse-adapted PR8 strain and three human H5N1 isolates tested [1]. This is in stark contrast to other NP epitopes, such as NP 418-426, which is completely non-conserved (0/3 identical) in the same set of viruses [2]. This high degree of conservation suggests that CEF7 may be a more reliable target for detecting cross-reactive T cell responses against diverse influenza A strains, including potentially pandemic H5N1 viruses, compared to hypervariable epitopes [3].

Sequence conservation Viral escape Cross-reactivity

Impact of R384G Mutation on T Cell Recognition: Functional Abrogation

The R384G mutation, located at the anchor residue for both CEF7 and CEF8, has a profound and quantifiable impact on T cell recognition. For the CEF7 epitope (HLA-B*08), the R384G mutation was shown to completely abrogate T cell recognition [1]. Specifically, virus strains carrying the R384G mutation that emerged in the 1993/1994 influenza season completely replaced the wild-type strains and were no longer recognized by CEF7-specific CTL clones [2]. This functional data demonstrates that the exact sequence of CEF7 (containing R384) is essential for its biological activity, and any variant or analog with a substitution at this anchor residue will be functionally inert in HLA-B*08+ donors [3].

CTL escape R384G mutation Functional avidity

Commercial Peptide Purity and Formulation Stability

Commercial sources for CEF7 report a purity of >98% as determined by analytical HPLC, with some vendors specifying >95% . The peptide is provided as a lyophilized solid, which confers significant stability. Documented storage conditions specify stability for 3 years at -20°C as a powder and up to 1 year at -80°C in solvent, with shipping at ambient temperature being feasible . This high purity and defined stability profile are critical for ensuring reproducible T cell stimulation across experiments and batch-to-batch consistency, which may not be guaranteed with custom-synthesized or lower-grade peptides [1].

Peptide purity HPLC Lyophilized stability

Validated Research and Assay Development Applications for CEF7 (NP 380-388)


Positive Control in ELISpot and ICS Assays for HLA-B*08+ Donor Samples

CEF7 is an essential positive control peptide for T cell immunomonitoring assays, such as IFN-γ ELISpot and intracellular cytokine staining (ICS), when using peripheral blood mononuclear cells (PBMCs) from HLA-B*08-positive donors. Its defined HLA restriction ensures a specific and measurable CD8+ T cell response, enabling assay validation and inter-experimental normalization. Data show that in a cohort of 42 healthy donors, 15% of predicted responses to CEF peptides occurred in the high-frequency range, underscoring its utility as a reliable control for detecting functional T cell immunity [1].

Assessment of Cross-Reactive T Cell Immunity to Diverse Influenza A Strains

Given the high sequence conservation of the NP 380-388 epitope across divergent influenza A strains, including H1N1 and H5N1, CEF7 is a valuable tool for quantifying cross-reactive CD8+ T cell responses. This is particularly relevant for research into universal influenza vaccines and understanding heterosubtypic immunity [2]. Its use in ex vivo stimulation assays can reveal the presence and magnitude of pre-existing memory T cells capable of recognizing a broad array of viral variants, which is a key metric for evaluating vaccine-induced protection [3].

Studying CTL Escape Mechanisms and Viral Evolution

The well-characterized R384G escape mutation in the CEF7 epitope makes it an ideal model antigen for studying the dynamics of viral evolution under CD8+ T cell immune pressure. Researchers can use the wild-type CEF7 peptide alongside its R384G mutant variant in functional assays to dissect the impact of single amino acid substitutions on T cell receptor (TCR) recognition and functional avidity. This system provides a quantitative framework for understanding how influenza viruses evade cellular immunity, a key consideration in long-term vaccine design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEF7, Influenza Virus NP (380-388)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.